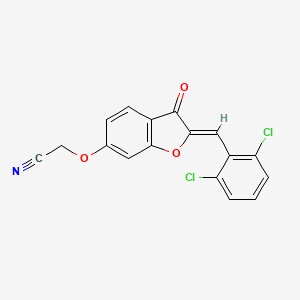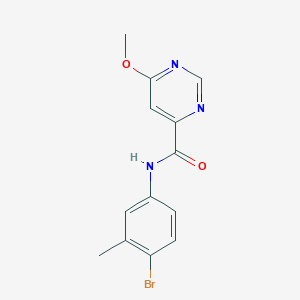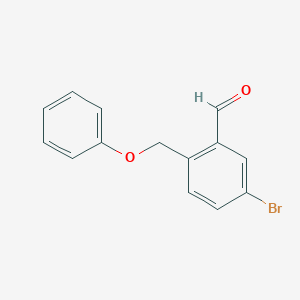
3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride: is a chemical compound with the molecular formula C₄H₄ClF₅O₂S It is a sulfonyl chloride derivative, characterized by the presence of five fluorine atoms attached to a butane backbone, along with a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride can be synthesized through the fluorination of butane derivatives. One common method involves the reaction of butane-1-sulfonyl chloride with a fluorinating agent such as potassium fluoride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound often involves the electrochemical fluorination of sulfolane. This process replaces hydrogen atoms in the butane backbone with fluorine atoms, resulting in the formation of the desired pentafluorinated product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, forming sulfonamides, aryl sulfonates, and alkenyl sulfonates, respectively.
Common Reagents and Conditions:
Nucleophiles: Amines, phenoxides, and enolates are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Basic conditions, such as the presence of barium hydroxide, facilitate the hydrolysis of the sulfonyl chloride group.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Aryl Sulfonates: Formed from the reaction with phenoxides.
Alkenyl Sulfonates: Formed from the reaction with enolates.
Wissenschaftliche Forschungsanwendungen
3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of bioactive molecules.
Industry: It is used in the production of fluorinated surfactants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various sulfonyl derivatives. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Perfluorobutanesulfonyl fluoride: Similar in structure but contains a sulfonyl fluoride group instead of a sulfonyl chloride group.
Trifluoromethanesulfonyl chloride: Contains three fluorine atoms and a sulfonyl chloride group, used in similar applications but with different reactivity and stability profiles.
Uniqueness: 3,3,4,4,4-Pentafluorobutane-1-sulfonyl chloride is unique due to its pentafluorinated butane backbone, which imparts distinct chemical properties such as increased stability and reactivity compared to other sulfonyl chlorides. This makes it particularly useful in applications requiring robust and reactive sulfonylating agents .
Eigenschaften
IUPAC Name |
3,3,4,4,4-pentafluorobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF5O2S/c5-13(11,12)2-1-3(6,7)4(8,9)10/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJVCLVKSCZXQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2444348.png)


![N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2444351.png)





![4-{2-cyano-2-[(2-fluorophenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B2444363.png)
